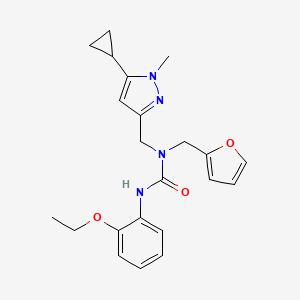

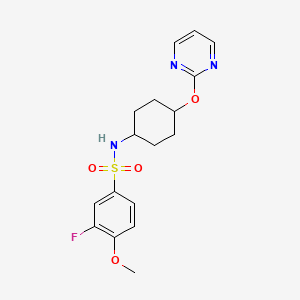

3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

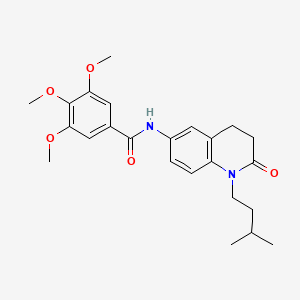

3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.

Aplicaciones Científicas De Investigación

COX-2 Inhibition and Anti-inflammatory Properties

Research on derivatives of benzenesulfonamide, including compounds with fluorine substitutions and methoxy groups, has shown significant potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. For example, Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties and found that specific fluorine substitutions along with an electron-donating group at the 4-position of the 5-aryl ring could yield selectivity and potency for COX-2 inhibition. One of the compounds demonstrated promising pharmacokinetic properties and anti-inflammatory activity in vivo, marking it as a new lead structure for developing injectable COX-2 specific inhibitors (Pal et al., 2003).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have also been explored for their antimicrobial and anticancer activities. Kumar et al. (2012) synthesized a series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives and evaluated their in vitro antimicrobial, antiviral, and cytotoxic activities. The findings indicated that some compounds exhibited potent antimicrobial activities, although they were generally less active than standard drugs in cytotoxic screening against cancer cell lines (Kumar et al., 2012).

Radiosensitizing Effects in Cancer Therapy

A novel approach involves using phenylpyrimidine derivatives as radiosensitizers to enhance the effectiveness of radiotherapy in cancer treatment. Jung et al. (2019) identified a series of N-phenylpyrimidin-2-amine derivatives that, when combined with radiation, significantly decreased clonogenic survival of cancer cells. This research suggests the potential of these compounds, particularly those with fluorophenyl and methoxybenzenesulfonamide groups, to improve therapeutic outcomes in radiotherapy (Jung et al., 2019).

Herbicide Development

In the agricultural sector, derivatives of benzenesulfonamide, including those with fluorine and methoxy groups, have been investigated for their use as herbicides. The degradation and metabolism of such a compound, LGC-42153, in flooded soil revealed a half-life of approximately 3 days, with significant breakdown products identified, demonstrating its potential utility in rice cultivation (Kim et al., 2003).

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-24-16-8-7-14(11-15(16)18)26(22,23)21-12-3-5-13(6-4-12)25-17-19-9-2-10-20-17/h2,7-13,21H,3-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKMIMQYUUJNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2452576.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)

![1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2452582.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2452590.png)